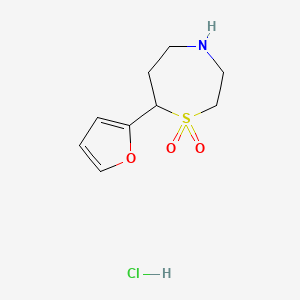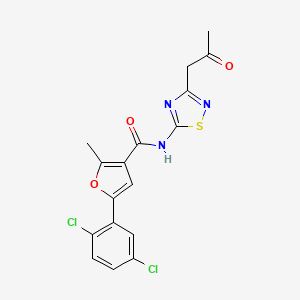![molecular formula C21H19N3OS B2997534 3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-42-3](/img/structure/B2997534.png)
3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA.
Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents on the pyrimidine ring can greatly influence the compound’s properties .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The exact reactions would depend on the substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its exact structure. Factors influencing these properties include the nature and position of substituents on the pyrimidine ring .Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The research on similar compounds has shown significant pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. For example, the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives demonstrated moderate to good yields and exhibited high physiological activity, especially in cardiovascular applications (Önal et al., 2008). Another study focused on synthesizing new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which were characterized by their anti-inflammatory, CNS depressant, and antimicrobial activities, showing some compounds exhibited promising biological activities (Ashalatha et al., 2007).
Antitumor Agents
The design and synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications are notable. A specific study presented a potent dual inhibitor, revealing significant inhibitory activity against TS and DHFR from various sources and demonstrating marked antitumor activity in cell culture (Gangjee et al., 2000). Another approach involved microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, which were evaluated for their antiproliferative activity against cancer cell lines, showing selective cytotoxicity towards cancer cells compared to normal cells (Nagaraju et al., 2020).
Antimicrobial and Antibacterial Activities
Research into pyrimidine derivatives has also led to the development of compounds with significant antimicrobial and antibacterial activities. For instance, the synthesis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate and its characterization, including X-ray single crystal diffraction and spectroscopic techniques, highlighted its antibacterial activity against Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also leads to a reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s molecular weight is244.355 Da , which is within the optimal range for oral bioavailability
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-6-7-11-16(14)13-26-21-23-18-17(15-9-4-3-5-10-15)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIJCZQAZKTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)
![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)

![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)



![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)
